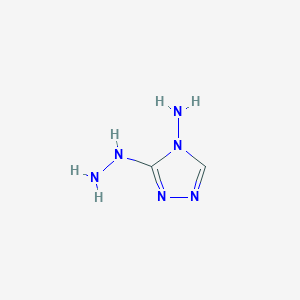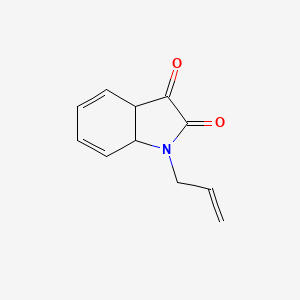
1-Allyl-1H-indole-2,3(3aH,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1H-indole-2,3(3aH,7aH)-dione, also known as AI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. AI is a yellow crystalline solid that belongs to the class of indole derivatives. It has a unique structure that makes it a promising candidate for the development of new drugs and pesticides.
Wirkmechanismus
The mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-Allyl-1H-indole-2,3(3aH,7aH)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-1H-indole-2,3(3aH,7aH)-dione has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in medicine and agriculture. However, 1-Allyl-1H-indole-2,3(3aH,7aH)-dione also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione. One area of research is the development of new drugs based on 1-Allyl-1H-indole-2,3(3aH,7aH)-dione. Another area of research is the use of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione as a pesticide, as it has been shown to have insecticidal properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 1-Allyl-1H-indole-2,3(3aH,7aH)-dione is a promising compound that has potential applications in various fields, including medicine and agriculture. Its unique structure and biochemical properties make it a promising candidate for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione and its potential applications in different fields.
Synthesemethoden
1-Allyl-1H-indole-2,3(3aH,7aH)-dione can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction between an aryl hydrazine and a ketone or aldehyde. Another method is the Pictet-Spengler reaction, which involves the reaction between an aryl amine and an aldehyde or ketone in the presence of an acid catalyst. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione can also be synthesized through the use of enzymatic methods, which are more environmentally friendly and efficient.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1H-indole-2,3(3aH,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has anti-tumor properties and can induce apoptosis in cancer cells. 1-Allyl-1H-indole-2,3(3aH,7aH)-dione has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3a,7a-dihydroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6,8-9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCGMUPTHFNNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2C=CC=CC2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-indole-2,3(3aH,7aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2447272.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2447273.png)
![5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447274.png)
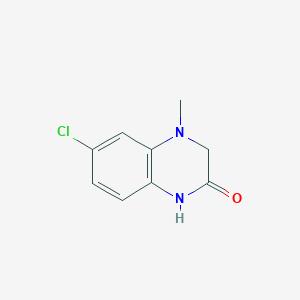
![N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2447277.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2447278.png)
![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
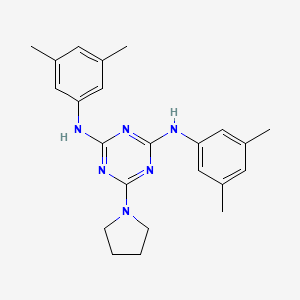
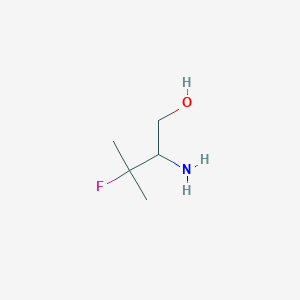

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2447293.png)
